methyl 4-(acetylsulfanyl)butanoate
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Overview
Description
methyl 4-(acetylsulfanyl)butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This compound features a unique structure with a sulfanyl group attached to a butanoate backbone, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(acetylsulfanyl)butanoate typically involves the esterification of 4-acetylsulfanylbutanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow reactors, which offer better control over reaction conditions and higher efficiency. The use of dynamic tubular reactors can reduce reaction residence time and increase overall yield .
Chemical Reactions Analysis
Types of Reactions
methyl 4-(acetylsulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
methyl 4-(acetylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 4-(acetylsulfanyl)butanoate involves its interaction with various molecular targets. The sulfanyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the ester group can undergo hydrolysis, releasing the active sulfanyl compound, which can then interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Similar ester structure but lacks the sulfanyl group.
Ethyl 4-acetylsulfanylbutanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 4-methoxybutanoate: Similar ester structure but with a methoxy group instead of a sulfanyl group.
Uniqueness
methyl 4-(acetylsulfanyl)butanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-acetylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-6(8)11-5-3-4-7(9)10-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMIVMUDHJTYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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